BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-
carbaldehyde structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest |

5-Bromo-1-(4-
Compound Name: methoxybenzyl)pyrrole-2-

carbaldehyde

Cat. No.: B581297

\ J

An In-depth Technical Guide to 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde:
Synthesis, Characterization, and Applications

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a polysubstituted pyrrole derivative
that has emerged as a valuable intermediate in synthetic organic chemistry. As a functionalized
heterocyclic compound, it serves as a key building block for the construction of more complex
molecular architectures. Pyrrole rings are fundamental scaffolds in a vast array of natural
products and pharmacologically active compounds, prized for their diverse biological activities.
[1][2][3] This specific molecule, identified by its CAS Number 1133116-27-4, combines several
key chemical features: an electron-rich pyrrole core, a protecting group on the nitrogen (the 4-
methoxybenzyl, or PMB, group), a reactive aldehyde at the 2-position, and a bromine atom at
the 5-position. This strategic arrangement of functional groups makes it an ideal precursor for
targeted modifications, particularly in the field of medicinal chemistry where it is recognized as
a "Protein Degrader Building Block".[4]

Molecular Structure and Physicochemical
Properties
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The core of the molecule is a five-membered pyrrole ring. The nitrogen atom (position 1) is
substituted with a 4-methoxybenzyl group, which not only protects the reactive N-H bond but
also enhances solubility in organic solvents. An aldehyde (carbaldehyde) group is located at
the C2 position, adjacent to the nitrogen. A bromine atom is situated at the C5 position, the
other position alpha to the nitrogen.

Pyrrole Ring

L’O—V'—»o—‘

Click to download full resolution via product page
Caption: Chemical structure of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

Table 1. Physicochemical and Identification Data
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Property Value Reference(s)
CAS Number 1133116-27-4 [4][5]
Molecular Formula C13H12BrNO:2 [41[6]
Molecular Weight 294.14 g/mol [4]
Typically a solid (e.g., white to
Appearance [7]
tan powder)
Purity Commonly available at 295% [4]
5-bromo-1-(4-
IUPAC Name methoxybenzyl)-1H-pyrrole-2- [8]

carbaldehyde

Rational Synthesis and Mechanistic Insights

The synthesis of this molecule is a logical, multi-step process that leverages well-established

reactions in heterocyclic chemistry. The general strategy involves first protecting the pyrrole

nitrogen, followed by formylation and then selective bromination.

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://www.calpaclab.com/5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-min-95-5-grams/ala-b179530-5g
https://www.scbt.com/zh/p/5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-1133116-27-4
https://www.calpaclab.com/5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-min-95-5-grams/ala-b179530-5g
https://www.sigmaaldrich.com/TW/zh/product/combiblocksinc/com448621494?context=bbe
https://www.calpaclab.com/5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-min-95-5-grams/ala-b179530-5g
https://www.sigmaaldrich.cn/CN/zh/product/ambeedinc/ambh2d6f7e05?context=bbe
https://www.calpaclab.com/5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-min-95-5-grams/ala-b179530-5g
https://www.chembk.com/en/supply/5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: N-Protection
Reagents: 4-Methoxybenzyl chloride,
Base (e.g., NaH), Solvent (e.g., DMF)

(1-(4-Methoxybenzyl)-1H-pyrrolej

Step 2: Vilsmeier-Haack Formylation
Reagents: POCIs, DMF
Solvent (e.g., DCE)

[1—(4-Methoxybenzyl)pyrrole—2—carba|dehyde)

Step 3: Electrophilic Bromination
Reagent: N-Bromosuccinimide (NBS)
Solvent (e.g., THF)

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.
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Step 1: N-Protection with 4-Methoxybenzyl (PMB) Group

The pyrrolic N-H proton is acidic and can interfere with subsequent electrophilic substitution
reactions. Protection is therefore the crucial first step. The 4-methoxybenzyl (PMB) group is an
excellent choice as it is robust under various conditions but can be readily cleaved later via
oxidation if the free N-H is required. The reaction proceeds via an Sn2 mechanism where a
strong base, such as sodium hydride (NaH), deprotonates the pyrrole to form the nucleophilic
pyrrolide anion, which then displaces the chloride from 4-methoxybenzyl chloride.

Step 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde group is most efficiently achieved via the Vilsmeier-Haack
reaction.[9] This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in
situ from phosphorus oxychloride (POCIs) and a formamide, typically N,N-dimethylformamide
(DMF).[10]

e Mechanism Rationale: Pyrrole is an electron-rich aromatic system, making it highly
susceptible to electrophilic substitution. The Vilsmeier reagent is a mild electrophile, ideal for
formylating such activated rings.[10] Due to the powerful electron-donating effect of the
nitrogen atom, electrophilic attack is strongly favored at the a-positions (C2 and C5) over the
B-positions.[11][12] With the C1 position blocked by the PMB group, the reaction proceeds
with high regioselectivity to yield the 2-formylated product.

Step 3: Regioselective Bromination

The final step is the introduction of the bromine atom. The existing substituents—the N-PMB
group and the C2-aldehyde—dictate the position of the next electrophilic attack. The nitrogen
atom is a strong activating group, directing substitution to the remaining a-position (C5). The
C2-aldehyde is a deactivating group, which further disfavors substitution at the adjacent C3
position. Therefore, electrophilic bromination using a mild source of electrophilic bromine, such
as N-Bromosuccinimide (NBS), occurs with high selectivity at the C5 position.[13] Using NBS is
preferable to elemental bromine as it generates a low concentration of Brz in situ, minimizing
side reactions.

Structural Characterization and Data

Confirmation of the final structure relies on a combination of spectroscopic methods.
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Table 2: Representative Spectroscopic Data (Hypothetical)

Technique Data Interpretation

0 ~9.5 ppm (s, 1H, -CHO): Aldehyde proton,
deshielded. d ~7.2 ppm (d, 2H, Ar-H): Protons
on the PMB phenyl ring ortho to the CHz group.
0 ~6.9 ppm (d, 1H, Pyrrole-H): Pyrrole proton at
C3. 6 ~6.8 ppm (d, 2H, Ar-H): Protons on the
PMB phenyl ring ortho to the methoxy group. &

1H NMR

~6.2 ppm (d, 1H, Pyrrole-H): Pyrrole proton at
C4. 6 ~5.5 ppm (s, 2H, -CHz-): Methylene
protons of the benzyl group. & ~3.8 ppm (s, 3H,
-OCHs): Methoxy protons.

4 ~180 ppm (-CHO): Aldehyde carbonyl carbon.
4 ~160 ppm (Ar-C-O): Aromatic carbon attached
to the methoxy group. 6 ~132-110 ppm:

15C NMR _ y group pp
Aromatic carbons of the pyrrole and phenyl
rings. 6 ~55 ppm (-OCHs): Methoxy carbon. &

~52 ppm (-CHz2-): Methylene carbon.

m/z ~294.0, 296.0: Molecular ion peaks [M+H]*
Mass Spec (ESI+) showing the characteristic ~1:1 isotopic pattern

for a single bromine atom.

Note: The chemical shifts (&) are predicted values based on analogous structures and may
vary slightly depending on the solvent and experimental conditions.[14][15][16]

Applications in Drug Discovery and Organic
Synthesis

The true value of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde lies in the
orthogonal reactivity of its functional groups, making it a versatile synthetic intermediate.

o Aldehyde Group Chemistry: The aldehyde at C2 is a gateway for numerous transformations.
It can undergo Wittig reactions to form alkenes, reductive amination to introduce amine side
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chains, oxidation to a carboxylic acid, or serve as an anchor point for building complex
heterocyclic systems through condensation reactions.

Bromo Group Chemistry: The bromine atom at C5 is perfectly positioned for modern cross-
coupling reactions. It can readily participate in Suzuki, Stille, Sonogashira, or Buchwald-
Hartwig reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for
the introduction of diverse aryl, alkyl, or alkynyl substituents, rapidly increasing molecular
complexity.

Caption: Use in a Suzuki cross-coupling reaction to introduce an aryl group.

Protein Degraders: The designation of this molecule as a "Protein Degrader Building Block™
is significant.[4] Protein degraders, such as PROTACSs (Proteolysis Targeting Chimeras), are
bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the
protein's degradation. This building block provides a rigid, functionalizable core scaffold that
can be elaborated to connect the target-binding and ligase-binding moieties.

Detailed Experimental Protocol (Representative)

The following is a representative protocol synthesized from standard procedures for the

reactions involved. Safety Precaution: These reactions should be performed by trained

personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add
sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous N,N-
dimethylformamide (DMF).

Cool the suspension to 0 °C in an ice bath.

Add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous DMF dropwise over 20
minutes.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for
an additional 30 minutes.
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e Re-cool the mixture to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 eq.) in
anhydrous DMF dropwise.

» Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
e Upon completion, carefully quench the reaction by slowly adding ice-cold water.
o Extract the aqueous mixture with diethyl ether (3x).

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography (silica gel, eluting with a
hexane/ethyl acetate gradient) to yield the product as an oil or low-melting solid.

Part B: Synthesis of 1-(4-Methoxybenzyl)pyrrole-2-
carbaldehyde[17]

e In a separate flame-dried flask under an inert atmosphere, cool anhydrous 1,2-
dichloroethane (DCE) to O °C.

e Slowly add phosphorus oxychloride (POCIs, 1.2 eq.) to anhydrous DMF (1.5 eq.) in the
cooled DCE. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

e Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (from Part A, 1.0 eq.) in DCE to the
Vilsmeier reagent dropwise at 0 °C.

 After addition, allow the mixture to warm to room temperature and then heat to reflux
(approx. 80 °C) for 1-2 hours.

» Cool the reaction to room temperature and then place in an ice bath.

o Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium
bicarbonate until gas evolution ceases, followed by 1M NaOH solution until the pH is ~8-9.

 Stir vigorously for 30 minutes, then separate the organic layer.

o Extract the aqueous layer with dichloromethane (3x).
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» Combine all organic layers, wash with brine, dry over anhydrous MgSOu, filter, and
concentrate.

o Purify by flash chromatography to yield the product.

Part C: Synthesis of 5-Bromo-1-(4-
methoxybenzyl)pyrrole-2-carbaldehyde

o Dissolve the aldehyde from Part B (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flask
protected from light.

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Add a solution of N-Bromosuccinimide (NBS, 1.0 eq.) in anhydrous THF dropwise over 30
minutes.

e Maintain the reaction at -78 °C and stir for 2-3 hours, monitoring by TLC.

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate.

» Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na2SOa, filter, and
concentrate.

» Purify the crude solid by recrystallization or flash chromatography to afford the final title
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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